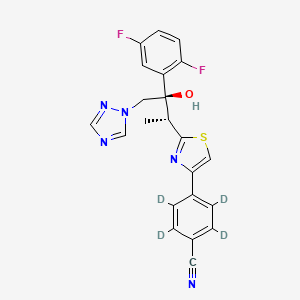
Isavuconazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isavuconazole-d4 is a deuterium-labeled Isavuconazole . It is a triazole antifungal with a broad spectrum of activity and a good safety profile . It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis . It works by inhibiting fungal cell membrane synthesis .
Synthesis Analysis
Although the exact synthesis process of Isavuconazole-d4 is not detailed in the search results, Isavuconazole, its non-deuterated form, is known to be a systemic antifungal agent used to treat invasive aspergillosis, mucormycosis, and candidiasis . The solid form landscape of Isavuconazole, including solvate, polymorph, and salt screening, has been studied systematically .
Molecular Structure Analysis
The molecular formula of Isavuconazole-d4 is C22H13D4F2N5OS . Its average mass is 441.490 Da and its monoisotopic mass is 441.137299 Da . The crystal structure and physicochemical properties of Isavuconazole, as well as possible alternative solid forms, have been explored .
Chemical Reactions Analysis
Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol .
Physical And Chemical Properties Analysis
Isavuconazole-d4 is a solid substance . Its solubility is 10 mM in DMSO . The solid-state properties of the initial crystalline Isavuconazole and newly obtained forms have been described .
Applications De Recherche Scientifique
Internal Standard for Quantification
Isavuconazole-d4 is used as an internal standard for the quantification of isavuconazole by GC- or LC-MS . This application is crucial in analytical chemistry where accurate and precise quantification of substances is required.
Antifungal Agent
Isavuconazole-d4 is a broad-spectrum triazole antifungal agent . It inhibits the growth of clinical isolates of various fungi, including A. fumigatus, A. terreus, A. flavus, and A. lentulus .
Treatment of Invasive Aspergillosis
Isavuconazole-d4 has been used in the treatment of invasive aspergillosis . Aspergillosis is a serious infection caused by the fungus Aspergillus, and this application is particularly important for immunocompromised patients.
Treatment of Mucormycosis
Another significant application of Isavuconazole-d4 is in the treatment of mucormycosis . Mucormycosis is a rare but serious fungal infection, and effective treatment options like Isavuconazole-d4 are crucial.
Inhibition of Fungal Cell Membrane Synthesis
Isavuconazole-d4 works by inhibiting fungal cell membrane synthesis . This mechanism of action is fundamental to its effectiveness as an antifungal agent.
Research on Fungal Diseases
Isavuconazole-d4 is used in research on fungal diseases . Its effectiveness against a broad spectrum of fungi makes it a valuable tool in the study of these diseases.
Mécanisme D'action
Target of Action
Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .
Mode of Action
Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by isavuconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, isavuconazole-d4 prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .
Pharmacokinetics
Isavuconazole-d4 exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .
Result of Action
The primary result of isavuconazole-d4’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .
Action Environment
Isavuconazole-d4 is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . Isavuconazole-d4 is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .
Safety and Hazards
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-KUXFOAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

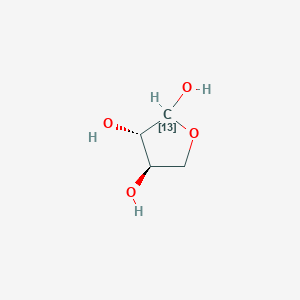
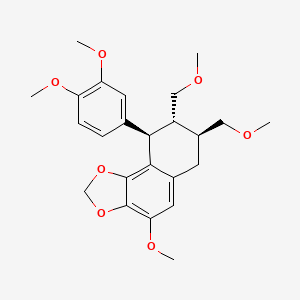
![D-[2-13C]Threose](/img/structure/B584009.png)

![D-[4-13C]Threose](/img/structure/B584011.png)
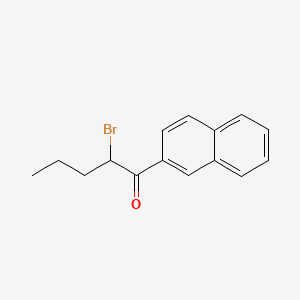

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)
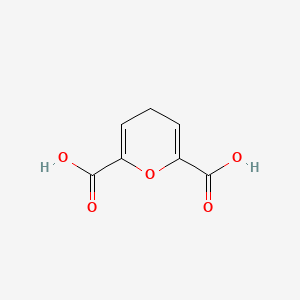
![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)